Cas no 2751614-30-7 (4-amino-N-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenylbutanamide)

4-amino-N-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenylbutanamide 化学的及び物理的性質
名前と識別子
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- 4-amino-N-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenylbutanamide
- EN300-28308551
- 2751614-30-7
- 4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide
-
- インチ: 1S/C15H20N4O4/c1-23-12-9-10(17-13(20)3-2-7-16)4-5-11(12)19-8-6-14(21)18-15(19)22/h4-5,9H,2-3,6-8,16H2,1H3,(H,17,20)(H,18,21,22)
- InChIKey: RDWFJQGAIIJUBA-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1N1C(NC(CC1)=O)=O)NC(CCCN)=O
計算された属性
- 精确分子量: 320.14845513g/mol
- 同位素质量: 320.14845513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 457
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 114Ų
4-amino-N-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28308551-0.1g |
4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide |
2751614-30-7 | 95.0% | 0.1g |
$1610.0 | 2025-03-19 | |
Enamine | EN300-28308551-10.0g |
4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide |
2751614-30-7 | 95.0% | 10.0g |
$7866.0 | 2025-03-19 | |
Enamine | EN300-28308551-0.25g |
4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide |
2751614-30-7 | 95.0% | 0.25g |
$1683.0 | 2025-03-19 | |
Enamine | EN300-28308551-0.05g |
4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide |
2751614-30-7 | 95.0% | 0.05g |
$1537.0 | 2025-03-19 | |
Enamine | EN300-28308551-1.0g |
4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide |
2751614-30-7 | 95.0% | 1.0g |
$1829.0 | 2025-03-19 | |
Enamine | EN300-28308551-2.5g |
4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide |
2751614-30-7 | 95.0% | 2.5g |
$3585.0 | 2025-03-19 | |
Enamine | EN300-28308551-5.0g |
4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide |
2751614-30-7 | 95.0% | 5.0g |
$5304.0 | 2025-03-19 | |
Enamine | EN300-28308551-0.5g |
4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide |
2751614-30-7 | 95.0% | 0.5g |
$1757.0 | 2025-03-19 |
4-amino-N-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenylbutanamide 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
4-amino-N-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenylbutanamideに関する追加情報
Introduction to 4-amino-N-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenylbutanamide (CAS No. 2751614-30-7) in Modern Chemical and Pharmaceutical Research
The compound 4-amino-N-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenylbutanamide, identified by its CAS number 2751614-30-7, represents a significant advancement in the realm of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of an amino group, a dioxo-1,3-diazinan moiety, and a methoxyphenylbutanamide backbone suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The dioxo-1,3-diazinan ring, in particular, has been extensively studied for its role in modulating enzyme activity and receptor binding. In the context of 4-amino-N-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenylbutanamide, this moiety may contribute to its binding affinity and selectivity towards specific biological targets. This has opened up new avenues for developing novel therapeutic agents targeting various diseases.
The methoxyphenylbutanamide portion of the molecule introduces additional complexity, which can be exploited for fine-tuning pharmacokinetic properties. The amide bond is a well-known pharmacophore in drug design, often responsible for the solubility and bioavailability of active pharmaceutical ingredients (APIs). By incorporating a methoxyphenyl group, the compound may exhibit enhanced metabolic stability and reduced toxicity, which are critical factors in drug development.
One of the most intriguing aspects of this compound is its potential role in modulating inflammatory pathways. Emerging research suggests that compounds with similar structural motifs can interfere with key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). The amino group in 4-amino-N-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenylbutanamide could serve as a hydrogen bond acceptor or participate in ionic interactions with target proteins, enhancing binding affinity.
In vitro studies have begun to unravel the mechanistic basis of this compound's activity. Initial experiments indicate that it may exhibit inhibitory effects on certain kinases and phosphodiesterases (PDEs), which are implicated in various signaling pathways. For instance, the dioxo-1,3-diazinan ring has been shown to interact with ATP-binding pockets in enzymes like PDE4 and PDE10. This interaction could lead to downstream effects that modulate immune responses and cell proliferation.
The pharmaceutical industry has increasingly recognized the value of structure-based drug design (SBDD) and computationally aided molecular modeling (CAMM). These approaches have been instrumental in optimizing lead compounds like 4-amino-N-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenylbutanamide. By leveraging high-throughput screening (HTS) data and molecular dynamics simulations, researchers can identify key structural features that enhance potency and selectivity. The integration of these computational tools with experimental validation has accelerated the drug discovery process significantly.
Furthermore, the compound's potential as an anti-cancer agent is under investigation. Cancer cells often exhibit altered signaling pathways that drive uncontrolled growth and resistance to therapy. The ability of 4-amino-N-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenylbutanamide to modulate these pathways could make it a valuable addition to anti-cancer regimens. Preclinical studies are currently being conducted to assess its efficacy and safety profile in animal models.
The synthesis of this compound presents an interesting challenge due to its complex structure. Multi-step organic synthesis is required to construct the desired framework while maintaining high yields and purity. Advances in synthetic methodologies have enabled chemists to streamline these processes using catalytic techniques and green chemistry principles. This not only reduces costs but also minimizes environmental impact.
The regulatory landscape for new pharmaceuticals is stringent but well-defined. To bring a compound like 4-amino-N-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenylbutanamide to market requires rigorous testing across multiple phases of clinical trials. These trials evaluate efficacy against target diseases as well as assess potential side effects at various doses. The compound's unique structural features may offer advantages over existing treatments by providing novel mechanisms of action or improved pharmacokinetic profiles.
Collaboration between academia and industry is essential for advancing such research. Academic institutions provide cutting-edge research capabilities while pharmaceutical companies offer resources for scaling up production and navigating regulatory hurdles. This synergy has been instrumental in bringing innovative drugs like kinase inhibitors and targeted therapies to patients worldwide.
In conclusion,4-amino-N-4-(2,4-dioxo-1,3-diazinan-1-y l)-3-methoxyphenylbutanamide (CAS No. 2751614–30–7) represents a promising candidate for therapeutic development due to its unique structural features and potential biological activities. Ongoing research continues to uncover its mechanistic basis and explore new applications across multiple disease areas. As computational tools become more sophisticated and synthetic methodologies evolve,this compound stands at the forefront of innovation, offering hope for future breakthroughs in medicine.
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